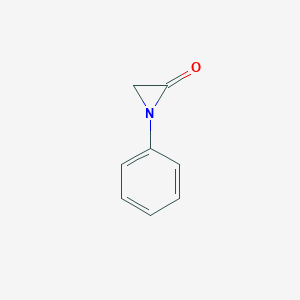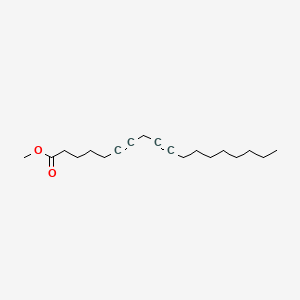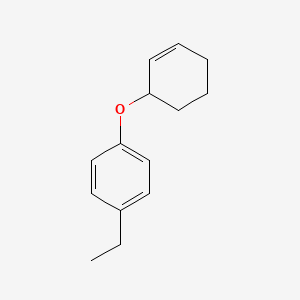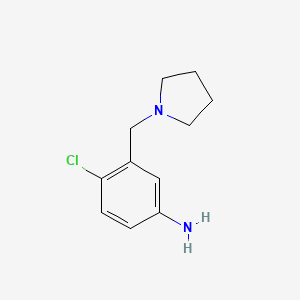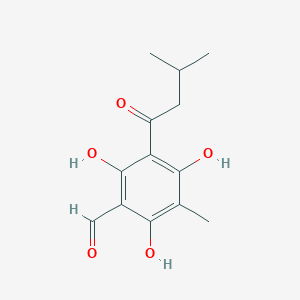
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5 . It is known for its unique structure, which includes three hydroxyl groups, a methyl group, and a 3-methylbutanoyl group attached to a benzaldehyde core . This compound is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable aromatic precursor, such as a substituted benzaldehyde.
Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.
Methylation: Addition of a methyl group at the 3 position.
Acylation: Introduction of the 3-methylbutanoyl group at the 5 position.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
化学反応の分析
Types of Reactions
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
科学的研究の応用
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the aldehyde and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and exert various effects .
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the methyl and 3-methylbutanoyl groups.
2,4,6-Trihydroxy-5-(3-methylbutanoyl)isophthalaldehyde: Similar structure but with additional functional groups.
Cyanuric Acid: Contains a triazine ring with three hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
63861-11-0 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3 |
InChIキー |
NGJANBBWZSMYRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


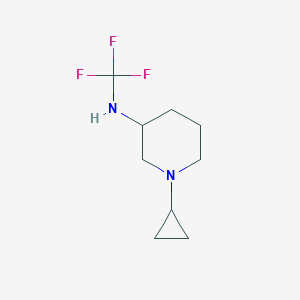
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
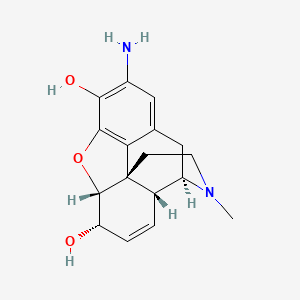
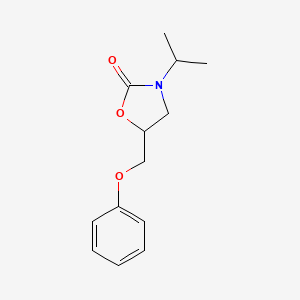
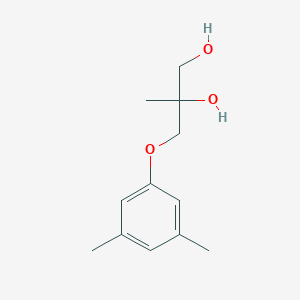
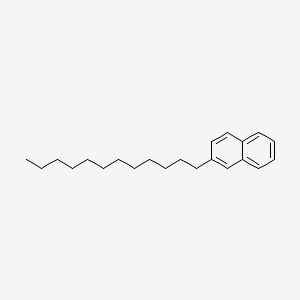
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)

